molecular formula C7H16ClNO2 B12979372 rel-((3R,5R)-Piperidine-3,5-diyl)dimethanol hydrochloride

rel-((3R,5R)-Piperidine-3,5-diyl)dimethanol hydrochloride

Cat. No.: B12979372
M. Wt: 181.66 g/mol
InChI Key: OASRRWXKEIFOMR-ZJLYAJKPSA-N
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Description

rel-((3R,5R)-Piperidine-3,5-diyl)dimethanol hydrochloride: is a chemical compound with the molecular formula C7H16ClNO2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rel-((3R,5R)-Piperidine-3,5-diyl)dimethanol hydrochloride typically involves the reduction of piperidine derivatives. One common method includes the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions to achieve the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reduction processes using similar reducing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: rel-((3R,5R)-Piperidine-3,5-diyl)dimethanol hydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form other derivatives using reducing agents such as NaBH4 or LiAlH4.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, under acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, under anhydrous conditions.

    Substitution: Halogens, nucleophiles, under various solvent conditions.

Major Products:

    Oxidation: Formation of piperidine derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of more reduced piperidine derivatives.

    Substitution: Formation of substituted piperidine derivatives with different functional groups.

Scientific Research Applications

Chemistry: rel-((3R,5R)-Piperidine-3,5-diyl)dimethanol hydrochloride is used as a building block in organic synthesis. It is employed in the synthesis of complex molecules and as an intermediate in the production of pharmaceuticals.

Biology: In biological research, this compound is used to study the effects of piperidine derivatives on biological systems. It serves as a model compound to understand the interactions of similar structures with biological targets.

Medicine: The compound has potential applications in medicinal chemistry. It is investigated for its pharmacological properties and potential therapeutic uses, particularly in the development of drugs targeting the central nervous system.

Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. It is a valuable intermediate in the synthesis of agrochemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of rel-((3R,5R)-Piperidine-3,5-diyl)dimethanol hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • (3R,5R)-Piperidine-3,5-diol hydrochloride
  • (3R,5R)-3,5-Dimethyl-2-piperazinone hydrochloride
  • (3S,5R)-3-Hydroxy-5-methylpiperidin-1-yl

Comparison: rel-((3R,5R)-Piperidine-3,5-diyl)dimethanol hydrochloride is unique due to its specific functional groups and stereochemistry. Compared to (3R,5R)-Piperidine-3,5-diol hydrochloride, it has additional methanol groups, which may influence its reactivity and interactions. The presence of these groups can enhance its solubility and modify its pharmacological properties. Similarly, (3R,5R)-3,5-Dimethyl-2-piperazinone hydrochloride and (3S,5R)-3-Hydroxy-5-methylpiperidin-1-yl have different substituents, leading to variations in their chemical behavior and applications.

Properties

Molecular Formula

C7H16ClNO2

Molecular Weight

181.66 g/mol

IUPAC Name

[(3R,5R)-5-(hydroxymethyl)piperidin-3-yl]methanol;hydrochloride

InChI

InChI=1S/C7H15NO2.ClH/c9-4-6-1-7(5-10)3-8-2-6;/h6-10H,1-5H2;1H/t6-,7-;/m1./s1

InChI Key

OASRRWXKEIFOMR-ZJLYAJKPSA-N

Isomeric SMILES

C1[C@H](CNC[C@@H]1CO)CO.Cl

Canonical SMILES

C1C(CNCC1CO)CO.Cl

Origin of Product

United States

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